molecular formula C18H21NO4S2 B2858500 (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 1448132-44-2

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2858500
CAS No.: 1448132-44-2
M. Wt: 379.49
InChI Key: UEBWOEBAVWQZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic compound that features a piperidine ring, a methoxyphenyl group, a sulfonyl group, and a methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring can be functionalized with a sulfonyl group.

    Attachment of the Methoxyphenyl Group:

    Incorporation of the Methylthiophene Moiety: The final step involves coupling the methylthiophene group to the piperidine-sulfonyl intermediate using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and methylthiophene moieties.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The piperidine ring and methoxyphenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Methoxyphenyl)sulfonyl)piperidine
  • **4-Methylthiophen-2-yl)methanone
  • **Piperidinyl sulfonyl derivatives

Uniqueness

The uniqueness of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its individual components or similar compounds.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-13-11-17(24-12-13)18(20)19-9-7-16(8-10-19)25(21,22)15-5-3-14(23-2)4-6-15/h3-6,11-12,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBWOEBAVWQZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.